molecular formula C6H12ClN3O B1446222 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride CAS No. 1803572-04-4

1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride

Cat. No. B1446222
CAS RN: 1803572-04-4
M. Wt: 177.63 g/mol
InChI Key: KWSIKVLXYJIEMW-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride is a chemical compound with the molecular formula C6H12ClN3O and a molecular weight of 177.63 . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride is 1S/C6H11N3O.ClH/c10-6-8-1-2-9(6)5-3-7-4-5;/h5,7H,1-4H2,(H,8,10);1H . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride is a powder that should be stored at room temperature . It has a molecular weight of 177.63 .

Scientific Research Applications

Imidazoline and Imidazolidinone Derivatives in Medicinal Chemistry

  • Imidazoline Scaffold Applications : The imidazoline scaffold, closely related to imidazolidinones, is recognized for its presence in synthetic agents exhibiting a broad spectrum of biological activities. These include roles as active ingredients in pharmaceutical compositions, diagnostic imaging agents, insecticides, and herbicides. The structural diversity of imidazoline and imidazolidine-containing agents has led to advancements in treating neurodegenerative, inflammatory, autoimmune, cancer, and infectious diseases (Sa̧czewski et al., 2016).

Oxazolidinones: Antimicrobial Agents

  • Oxazolidinones : Representing a novel class of synthetic antimicrobial agents, oxazolidinones showcase a unique mechanism of inhibiting protein synthesis, displaying activity against significant human pathogens, including resistant strains. Although not directly related to 1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride, the study of oxazolidinones highlights the potential for derivatives of similar scaffolds to contribute to antimicrobial research (Diekema & Jones, 2000).

Cardiovascular Activity of Related Structures

  • Cardiovascular Activity : A study on substituted indole derivatives incorporating azetidinone, among other moieties, investigated their cardiovascular activity. This suggests that compounds with azetidinone structures, related to the query compound, could have implications in cardiovascular research, influencing blood pressure, heart rate, and other cardiovascular parameters (Singh et al., 2014).

Corrosion Inhibition

  • Corrosion Inhibition by Imidazoline Derivatives : Imidazoline and its derivatives, including compounds with similar structural features, are noted for their effectiveness as corrosion inhibitors. Their chemical structure allows for strong adsorption onto metal surfaces, suggesting potential industrial applications of related compounds in protecting materials against corrosion (Sriplai & Sombatmankhong, 2023).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .

properties

IUPAC Name

1-(azetidin-3-yl)imidazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c10-6-8-1-2-9(6)5-3-7-4-5;/h5,7H,1-4H2,(H,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSIKVLXYJIEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-yl)imidazolidin-2-one hydrochloride

CAS RN

1803572-04-4
Record name 1-(azetidin-3-yl)imidazolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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